molecular formula C11H24O3Si B1589644 Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate CAS No. 106513-42-2

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate

Cat. No. B1589644
M. Wt: 232.39 g/mol
InChI Key: KOBAXFIJEBLKRZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is a product used for proteomics research . It is a precursor to the lactyl-3,4-didehydroproline didemnin B side chain and a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols .


Molecular Structure Analysis

The linear formula of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is CH3CH [OSi (CH3)2C (CH3)3]CO2C2H5 . Its molecular weight is 232.39 .


Chemical Reactions Analysis

As a precursor to the lactyl-3,4-didehydroproline didemnin B side chain, this compound plays a crucial role in the synthesis of this side chain . It also serves as a starting material for the asymmetric synthesis of syn- and anti-functionalized 1,2-diols .


Physical And Chemical Properties Analysis

This compound is a liquid with an optical activity of [α]20/D −30°, c = 1.26 in chloroform . Its refractive index is n20/D 1.425 (lit.) , and it has a boiling point of 187 °C (lit.) . The density of this compound is 0.875 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Polymer Synthesis : Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate derivatives are used in the synthesis of water-soluble polymethacrylates. The polymerization of these compounds proceeds quantitatively, yielding polymers with predicted molecular weights and narrow molecular weight distributions. This application is significant in the field of polymer chemistry for creating well-defined block copolymers (Ishizone et al., 2003).

  • Chemical Synthesis and Reactions : The compound is involved in various chemical reactions, such as the synthesis of Ethyl glyoxylate O-tert-butyldimethylsilyloxime, which undergoes cycloaddition with alkenes to yield isoxazolidines. This process is crucial for creating complex molecules in synthetic organic chemistry (Tamura et al., 2007).

  • Biodegradation and Environmental Fate Studies : Research on the biodegradation and fate of related compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental impact of these substances. Understanding their biodegradation pathways and environmental fate is crucial for assessing potential environmental risks (Thornton et al., 2020).

  • Application in Medical Research : Although not directly related to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, research on related compounds like ethyl propionate has been conducted in the context of medical applications, such as in gallstone dissolution. This research provides a foundation for understanding the potential medical applications of similar compounds (Zakko et al., 1997).

Safety And Hazards

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is classified as a combustible liquid (Category 4, H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBAXFIJEBLKRZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450140
Record name Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate

CAS RN

106513-42-2
Record name Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Reactant of Route 3
Reactant of Route 3
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Reactant of Route 4
Reactant of Route 4
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Reactant of Route 5
Reactant of Route 5
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
Reactant of Route 6
Reactant of Route 6
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate

Citations

For This Compound
1
Citations
C Pezzato, JLY Chen, P Galzerano, M Salvi… - Organic & Biomolecular …, 2016 - pubs.rsc.org
Diagnostic assays that incorporate a signal amplification mechanism permit the detection of analytes with enhanced selectivity. Herein, we report a gold nanoparticle-based chemical …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.